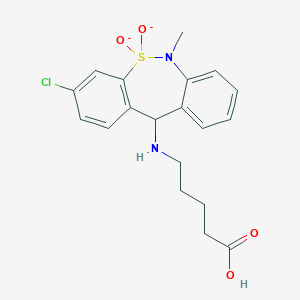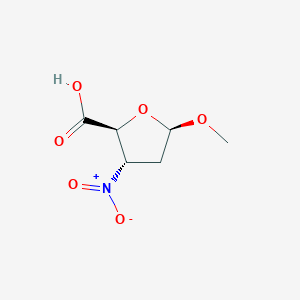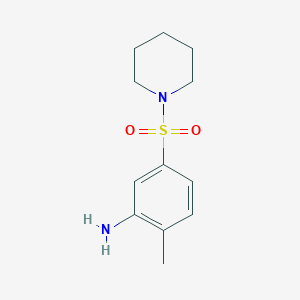
DCFAHXHYLDHEFX-UHFFFAOYSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic organic compound It belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reaction: Starting from a precursor such as a hydrazide and an aldehyde or ketone, the cyclization can be induced using acidic or basic catalysts.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, with solvents like ethanol or acetonitrile, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the oxadiazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A related compound with similar structural features but different chemical properties.
1,3,4-Oxadiazole: Another isomer with distinct reactivity and applications.
Benzoxadiazole: A fused ring system that shares some chemical characteristics.
Uniqueness
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of the diethylamino group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
102504-39-2 |
|---|---|
Molekularformel |
C15H22Cl2N3O- |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]-N,N-diethylpropan-1-amine;chloride |
InChI |
InChI=1S/C15H22ClN3O.ClH/c1-3-19(4-2)11-5-6-14-17-18-15(20-14)12-7-9-13(16)10-8-12;/h7-10,15,18H,3-6,11H2,1-2H3;1H/p-1 |
InChI-Schlüssel |
DCFAHXHYLDHEFX-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Kanonische SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Synonyme |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlor ophenyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)




